4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound characterized by its unique structural features, including a morpholine ring, a piperazine moiety, and a pyrimidine component. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is with a molecular weight of approximately .
This compound can be synthesized through various chemical pathways and has been the subject of research for its pharmacological properties. It is often investigated for its interactions with biological targets and potential therapeutic uses.
4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine falls under the category of heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. It is classified based on its functional groups and structural characteristics as a piperazine derivative.
The synthesis of 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves several key steps:
Industrial production methods may optimize these steps to enhance yield and purity. Techniques such as continuous flow reactors can be employed to scale up the synthesis process effectively.
The molecular structure of 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can be represented in various forms:
Property | Data |
---|---|
Molecular Formula | C22H31N5O2 |
Molecular Weight | 397.5 g/mol |
IUPAC Name | 4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI | InChI=1S/C22H31N5O2/c1-14(23)9-10-15(24)20(21(25)26)18(19)17(22(27)28)12-13/h9,12-14H,10-11H2,1-8H3 |
Canonical SMILES | CC(CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC))F)N4CCOCC4 |
The compound exhibits a complex arrangement of atoms that contributes to its chemical behavior and potential biological activity.
The compound can undergo several types of chemical reactions:
The outcomes of these reactions depend heavily on the conditions applied (temperature, solvent choice, etc.) and the specific reagents used.
The mechanism of action for 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is not fully elucidated but likely involves interactions with specific biological targets, such as receptors or enzymes within cellular pathways. This compound may act as an antagonist or agonist depending on its binding affinity and selectivity for these targets.
Research into similar compounds suggests that modifications in structure can significantly alter pharmacodynamics and pharmacokinetics, influencing therapeutic efficacy .
While specific physical properties such as density and melting point are not universally documented for this compound, it is generally expected to exhibit standard characteristics associated with organic compounds containing multiple heteroatoms.
Chemical properties include stability under various conditions, solubility in different solvents, and reactivity towards common reagents. Understanding these properties is critical for predicting behavior in biological systems and during synthesis.
The compound has several potential applications:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3